Cas no 1040085-99-1 (16a,17-(1RS)-Butylidenebis(oxy)-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers))

1040085-99-1 structure
Produktname:16a,17-(1RS)-Butylidenebis(oxy)-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers)
16a,17-(1RS)-Butylidenebis(oxy)-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers)
- 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dion
- 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers)
- 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diast...
- Budesonide IMpurity C
- Budesonide EP Impurity C
- 16α,17-[(1RS)-butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione
- 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione \n(Mixture of Diastereomers)
- (4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-4b,6,6a,7a,10a,11,11a,11b,12,13-Decahydro-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-chryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione
- 7BYQ3VT7JN
- (4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione
- 16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers)
- 16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione
- Budesonide impurity C [EP]
- 16.ALPHA.,17-((1RS)-BUTYLIDENEBIS(OXY))-11.BETA.-HYDROXY-17-(HYDROXYMETHYL)-D-HOMOANDROSTA-1,4-DIENE-3,17A-DIONE
- D-HOMOBUDESONIDE
- Chryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione, 4b,6,6a,7a,10a,11,11a,11b,12,13-decahydro-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-, (4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-
- 1040085-99-1
- Chryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione, 4b,6,6a,7a,10a,11,11a,11b,12,13-decahydro-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-, (4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-; 16?,17-[(1RS)-Butylidenebis(oxy)]-11?-hydroxy-17-(hydroxymethyl)-D-homo-androsta-1,4-diene-3,17a-dione; Budesonide Imp. C (EP)
- BUDESONIDE IMPURITY C [EP IMPURITY]
- 16alpha,17-[(1RS)-Butylidenebis(oxy)]-11beta-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dion
- UNII-7BYQ3VT7JN
- 16?,17-[(1RS)-Butylidenebis(oxy)]-11?-hydroxy-17-(hydroxymethyl)-D-homo-androsta-1,4-diene-3,17a-dione
- 16alpha,17-((1RS)-Butylidenebis(oxy))-11beta-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione
- Chryseno(2,3-d)(1,3)dioxole-2,7(4ah,5H)-dione, 4b,6,6a,7a,10a,11,11a,11b,12,13-decahydro-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-, (4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-
- G14641
- DA-51469
- 16a,17-(1RS)-Butylidenebis(oxy)-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers)
-
- Inchi: InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,19+,20,21+,23-,24-,25+/m0/s1
- InChI-Schlüssel: DRLZLIQUOCVRLM-PINIVEOHSA-N
- Lächelt: CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C(=O)[C@@]2(O1)CO)C)O)C
Berechnete Eigenschaften
- Genaue Masse: 430.23553880g/mol
- Monoisotopenmasse: 430.23553880g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 3
- Komplexität: 862
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 93.1Ų
- XLogP3: 2.8
Experimentelle Eigenschaften
- Dichte: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: >98°C
- Siedepunkt: 607.0±55.0 °C at 760 mmHg
- Flammpunkt: 204.6±25.0 °C
- Löslichkeit: Fast unlöslich (0,06 g/l) (25°C),
- Dampfdruck: 0.0±3.9 mmHg at 25°C
16a,17-(1RS)-Butylidenebis(oxy)-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers) Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:-20°C Freezer
16a,17-(1RS)-Butylidenebis(oxy)-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B691785-100mg |
16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers) |
1040085-99-1 | 100mg |
$ 2070.00 | 2023-09-08 | ||
A2B Chem LLC | AE15826-10mg |
16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione |
1040085-99-1 | 10mg |
$688.00 | 2024-04-20 | ||
MedChemExpress | HY-100087-1mg |
Budesonide impurity C |
1040085-99-1 | 1mg |
¥1460 | 2024-05-22 | ||
MedChemExpress | HY-100087-10mg |
Budesonide impurity C |
1040085-99-1 | 10mg |
¥6530 | 2024-05-22 | ||
TRC | B691785-10mg |
16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers) |
1040085-99-1 | 10mg |
$ 261.00 | 2023-09-08 | ||
A2B Chem LLC | AE15826-5mg |
16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione |
1040085-99-1 | 5mg |
$443.00 | 2024-04-20 | ||
A2B Chem LLC | AE15826-100mg |
16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione |
1040085-99-1 | 100mg |
$1983.00 | 2024-01-05 | ||
A2B Chem LLC | AE15826-1mg |
16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione |
1040085-99-1 | 1mg |
$181.00 | 2024-04-20 | ||
MedChemExpress | HY-100087-5mg |
Budesonide impurity C |
1040085-99-1 | 5mg |
¥4080 | 2024-05-22 |
16a,17-(1RS)-Butylidenebis(oxy)-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers) Verwandte Literatur
-
1. Book reviews
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
1040085-99-1 (16a,17-(1RS)-Butylidenebis(oxy)-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione (Mixture of Diastereomers)) Verwandte Produkte
- 131918-64-4(14,15-Dehydro Budesonide)
- 85234-63-5(21-Dehydro Budesonide)
- 51333-22-3(Budesonide)
- 51372-29-3((22R)-Budesonide)
- 126544-47-6(Ciclesonide)
- 161115-59-9(Desisobutyryl-ciclesonide)
- 216453-74-6(11-Keto Budesonide(Mixture of Diastereomers))
- 638-94-8(Desonide)
- 141845-82-1(Ciclesonide)
- 577777-51-6(6a-Hydroxy Budesonide)
Empfohlene Lieferanten
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
